molecular formula C16H18N2O3S2 B2458568 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941983-27-3

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2458568
M. Wt: 350.45
InChI Key: YEDPRHWDEQXVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thiophene derivatives, have been synthesized from enaminones via reactions with different nucleophiles and electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis and Biological Activity : The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been explored, showcasing their potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity. The presence of different functional groups on the aromatic ring significantly affects these biological activities (Noreen et al., 2017).

Electrochemical Behavior and Applications : New thiophene derivatives substituted by electrochemically cleavable sulfonamide groups have been synthesized, with their electrochemical behavior investigated. These compounds can form polymer films through anodic oxidation, which exhibit doping processes and can undergo cathodic cleavage, showcasing their potential in solid-phase electrosynthesis (Dubey et al., 1999).

Biological Applications

Anticonvulsant Activities and Cerebrovasodilatation : The study on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides has reported anticonvulsant activities and the potential for cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase, indicating their relevance in medical research (Barnish et al., 1981).

Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols has been explored. This highlights the compound's application in detecting relevant toxic benzenethiols and biologically active aliphatic thiols, critical in chemical, biological, and environmental sciences (Wang et al., 2012).

Advanced Materials and Technologies

Highly Sulfonated Poly(thiophenylene) for Proton Conductivity : The synthesis and characterization of highly sulfonated poly(thiophenylene), a novel class of polyaromatic electrolyte, demonstrate significant water affinity and excellent proton conductivity, making it suitable for applications in fuel cells and other technologies requiring high proton conductivity (Miyatake et al., 1997).

properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-12-7-8-13(17-23(20,21)16-6-4-10-22-16)11-14(12)18-9-3-2-5-15(18)19/h4,6-8,10-11,17H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDPRHWDEQXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CS2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide

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